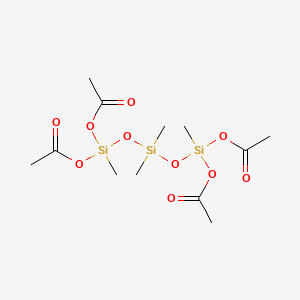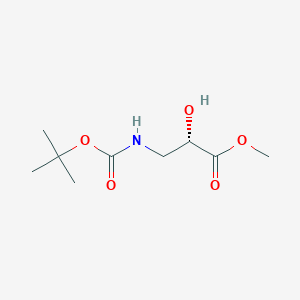
ジアセトキシメチル末端ポリジメチルシロキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetoxymethyl terminated polydimethylsiloxane is a useful research compound. Its molecular formula is C12H24O10Si3 and its molecular weight is 412.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diacetoxymethyl terminated polydimethylsiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diacetoxymethyl terminated polydimethylsiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マイクロ流体システム
ポリジメチルシロキサン(PDMS)は、優れた熱安定性、生体適合性、耐食性、柔軟性、低コスト、使いやすさ、化学的惰性、超可塑性、ガス透過性などの優れた特性により、マイクロ流体システムで広く使用されています {svg_1}. 健康なドナーと病的患者の赤血球(RBC)の運動と変形を評価するために使用できます {svg_2}.
生体医用デバイス
PDMSは、生体医用デバイスの製造にも使用されています。 その生体適合性により、医療機器での使用に適しています {svg_3} {svg_4}.
電子部品
PDMSの柔軟性と熱安定性は、電子部品にとって優れた材料となっています {svg_5}. 繊維強化PDMSは、柔軟なディスプレイ、バッテリー、ウェアラブルデバイス、触覚センサー、エネルギーハーベスティングシステムの製造にとって、良い代替品であることが証明されています {svg_6}.
濾過と透析のための膜
PDMSは、濾過と透析のための膜を作成するために使用できます {svg_7}. ポリ(塩化ビニル-コ-酢酸ビニル)などのポリマーとブレンドすると、PDMSは膜分離用途にとって非常に効率的な代替品になります {svg_8}.
センサーとコーティング
PDMSは、センサーとコーティングの製造に使用されています {svg_9}. 繊維産業で撥水コーティングを提供できます {svg_10}.
廃水処理
PDMSと微粒子は、疎水性による多孔性によって廃水から液体分離するために頻繁に使用されます {svg_11}. 蜜蝋やパラフィンなどのワックスは、PDMSの疎水性、耐食性、熱的、光学的な特性を改善できる材料であることが証明されています {svg_12}.
作用機序
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diacetoxymethyl terminated polydimethylsiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes such as hydrolases and oxidases, facilitating catalytic processes. The interaction between diacetoxymethyl terminated polydimethylsiloxane and these enzymes often involves covalent bonding or hydrogen bonding, enhancing the enzyme’s stability and activity. Additionally, this compound can interact with proteins through hydrophobic interactions, influencing protein folding and function .
Cellular Effects
Diacetoxymethyl terminated polydimethylsiloxane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, diacetoxymethyl terminated polydimethylsiloxane can impact gene expression by interacting with transcription factors and chromatin remodeling complexes, resulting in changes in the transcriptional landscape of the cell . These effects on cellular processes highlight the compound’s potential in regulating cell function and behavior.
Molecular Mechanism
The molecular mechanism of diacetoxymethyl terminated polydimethylsiloxane involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, diacetoxymethyl terminated polydimethylsiloxane can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacetoxymethyl terminated polydimethylsiloxane can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol-terminated polydimethylsiloxane and acetic acid . Over time, the degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that diacetoxymethyl terminated polydimethylsiloxane can have sustained effects on cellular processes, with some effects persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of diacetoxymethyl terminated polydimethylsiloxane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in therapeutic applications of diacetoxymethyl terminated polydimethylsiloxane.
Metabolic Pathways
Diacetoxymethyl terminated polydimethylsiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by esterases, leading to the release of acetic acid and silanol-terminated polydimethylsiloxane . The metabolic products can further participate in biochemical reactions, influencing metabolite levels and cellular metabolism. Additionally, diacetoxymethyl terminated polydimethylsiloxane can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, diacetoxymethyl terminated polydimethylsiloxane is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and intracellular distribution . Once inside the cell, it can localize to various organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of diacetoxymethyl terminated polydimethylsiloxane within tissues can also be influenced by its interaction with extracellular matrix components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, diacetoxymethyl terminated polydimethylsiloxane can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can localize to the plasma membrane, where it can modulate membrane-associated signaling pathways. The precise subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is essential for its role in regulating cellular processes.
特性
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



